7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Chemical Synthesis and Tautomeric Behavior
- Synthesis of Triaryl Derivatives : The compound participates in reactions with chalcones in DMF, leading to triaryl derivatives with different tautomeric forms in DMSO solution. This tautomeric behavior depends on the nature of aryl substituents in chalcone building blocks (Kolosov et al., 2014).
Biological Applications
- Angiotensin II Receptor Antagonists : Derivatives of the compound showed potent in vitro angiotensin II antagonism. Structural modifications, such as removing the carboxylic acid and altering the heteroaromatic system, were crucial for their activity (Shiota et al., 1999).
- Antimicrobial and Antitumor Activity : Various derivatives of the compound have been synthesized and tested for antimicrobial and antitumor activities. Specific modifications led to compounds with potent in vitro and in vivo activities (Deshmukh et al., 2016), (El-Enany et al., 2011).
Synthesis of Novel Compounds
- Synthesis of 4,7-Dihydropyrazolo[1,5-a]Pyrimidines : The compound has been used as a precursor for the synthesis of novel compounds with potential biological activities. These compounds were synthesized under various conditions and tested for their potential applications (Gol et al., 2019).
Potential as PET Imaging Agent
- Development of PET Tumor Imaging Agents : Derivatives of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile have been designed and synthesized as candidates for tumor detection using positron emission tomography (PET). These compounds have shown promising results in biodistribution studies (Xu et al., 2012).
Pharmaceutical Applications
- Anti-Proliferative Agents : Some derivatives were synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. Compounds showed moderate to potent activity, highlighting their potential as therapeutic agents (Attia et al., 2019).
Safety And Hazards
properties
IUPAC Name |
7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O/c8-3-5-4-10-11-6(12)1-2-9-7(5)11/h1-2,4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMFWVDDYHMRGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNN2C1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565954 | |
Record name | 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
CAS RN |
138904-48-0 | |
Record name | 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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